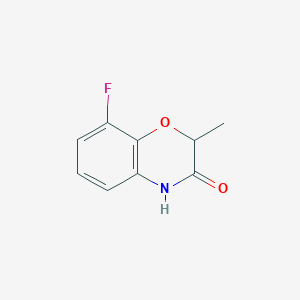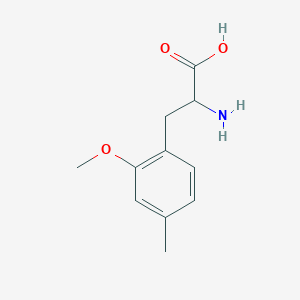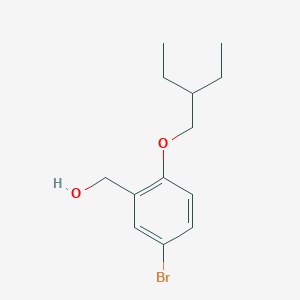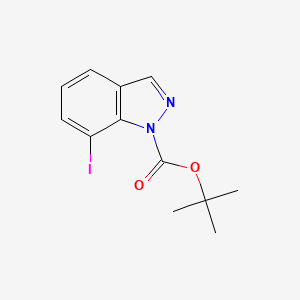![molecular formula C7H6BrN3 B1407286 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024741-92-1](/img/structure/B1407286.png)
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” has been reported in various studies. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety has been achieved through the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” is characterized by a triazolopyridine core. Triazolopyridines react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Chemical Reactions Analysis
Triazolopyridines, such as “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine”, react with electrophiles in two contrasting ways. They can form 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, including derivatives like 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine , are known for their stability and versatility in drug development . They mimic the amide bond, which is a common feature in many drugs, and have been used to create a variety of medicinal compounds. For instance, the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole both feature a triazole core .
Organic Synthesis
The triazole ring serves as a scaffold in organic synthesis, facilitating the construction of complex molecules . Its presence in a compound like 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can enable the formation of diverse organic structures, which are essential in the synthesis of various organic compounds.
Polymer Chemistry
In polymer chemistry, triazole derivatives are utilized to enhance the properties of polymers. They can be incorporated into polymer chains to improve thermal stability, mechanical strength, and chemical resistance .
Supramolecular Chemistry
The triazole moiety can engage in hydrogen bonding and π-π interactions, making it useful in the design of supramolecular structures. These interactions are crucial for the self-assembly of complex architectures in supramolecular chemistry .
Bioconjugation
Triazole rings are often used in bioconjugation techniques due to their ability to form stable linkages between biomolecules. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, triazole derivatives like 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be used as probes or inhibitors to study biological processes. Their stability and bioorthogonality make them ideal for use in living systems without interfering with natural biological functions .
Fluorescent Imaging
The triazole core can be functionalized to exhibit fluorescent properties, which is beneficial for imaging in biological research. Fluorescent triazole derivatives can be used as markers to visualize cellular components and track biological events .
Materials Science
Lastly, in materials science, the robustness of the triazole ring allows for the development of materials with specific desired properties, such as conductivity, porosity, or photoreactivity. This makes triazole derivatives valuable in the creation of advanced materials for various applications .
Orientations Futures
The future directions for “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities. Given their versatile biological activities, these compounds could be of interest in drug design and medicinal chemistry .
Mécanisme D'action
Target of Action
Triazolo[1,5-a]pyridines are known to be precursors of tautomeric 2-(diazomethyl)pyridines , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that [1,2,3]triazolo[1,5-a]pyridines can undergo transformations to form various types of nitrogen-containing heterocycles . These transformations could potentially alter the activity of the compound and its interaction with its targets.
Biochemical Pathways
The transformation of [1,2,3]triazolo[1,5-a]pyridines into various nitrogen-containing heterocycles suggests that they may influence a wide range of biochemical processes .
Result of Action
The compound’s potential to transform into various nitrogen-containing heterocycles suggests that it may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
6-bromo-3-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANPIAKLVSACTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CN2N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)
![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)



![1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1407221.png)

